Silicotungstic acid

Description

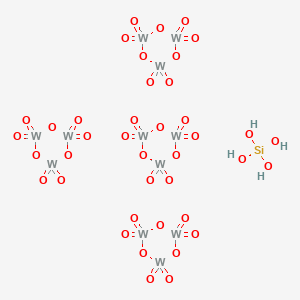

Structure

2D Structure

Properties

IUPAC Name |

silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O4Si.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFYHILWFSGVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O40SiW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2878.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11130-20-4 | |

| Record name | 12-Wolframosilicic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for Silicotungstic Acid

Conventional Synthetic Approaches for Silicotungstic Acid Production

Conventional methods for synthesizing this compound have been foundational, primarily relying on reactions in an aqueous medium. These approaches, while effective, often involve challenges related to purification and byproduct management.

Aqueous Phase Synthesis Routes for this compound

The traditional aqueous phase synthesis of this compound typically involves the acidification of a solution containing sodium silicate (B1173343) and sodium tungstate (B81510). google.com The general process can be summarized by the reaction of sodium tungstate (Na₂WO₄) and sodium silicate (Na₂SiO₃) with a strong mineral acid, such as hydrochloric acid (HCl), under reflux conditions. google.com This leads to the formation of tungstosilicic acid. google.com

A common procedure involves:

Acidification of Sodium Silicate : Dissolving sodium silicate in an acid like HCl to produce silicic acid (H₄SiO₄), which serves as the silicon source.

Tungsten Source Activation : Suspending tungsten trioxide (WO₃) in hot water and treating it with HCl to form soluble tungstic acid (H₂WO₄).

Polycondensation : The silicic acid and tungstic acid solutions are then combined and refluxed for several hours to facilitate the assembly of the Keggin structure.

Following the reaction, the this compound is often purified by extraction with a solvent like diethyl ether. chemicalbook.comscite.ai The ether extract, containing the heteropoly acid complex, is then separated, and the solvent is evaporated to yield crystalline this compound. chemicalbook.com However, this extraction method has drawbacks due to the volatile, toxic, and flammable nature of diethyl ether, which limits its large-scale industrial application. google.com

Influence of Stoichiometry and pH Control in this compound Synthesis

The successful synthesis of this compound with the desired Keggin structure is highly dependent on the precise control of stoichiometry and pH.

Stoichiometry: A critical parameter is the molar ratio of silicon to tungsten, which must be maintained at 1:12 to ensure the formation of the [SiW₁₂O₄₀]⁴⁻ anion and prevent the formation of incomplete condensation products or other unwanted species.

pH Control: The pH of the reaction medium plays a pivotal role in the assembly of the polyoxometalate structure. The synthesis is typically carried out in a highly acidic environment (pH 1–2) to ensure sufficient proton availability for the polycondensation reaction. For certain synthesis routes, such as those involving the hydrolysis of pristine heteropoly acids to form lacunar salts, pH control is crucial for determining the number of metal-oxygen units removed from the Keggin anion. mdpi.com In non-ether preparation methods, specific pH ranges are critical at different stages, such as pH 2-4 during the conversion of ammonium (B1175870) paratungstate and pH 6-9 during the silicon matching step. google.com

Key Parameters in Conventional Synthesis

| Parameter | Significance | Typical Conditions |

|---|---|---|

| Si:W Molar Ratio | Essential for preventing incomplete condensation and side products. | 1:12 |

| Acid Concentration | Ensures sufficient proton availability for polyoxometalate formation. | HCl concentrations ≥6 M |

| pH | Facilitates the assembly of the Keggin structure. | 1–2 |

| Temperature | Influences reaction kinetics and product formation. | Reflux at 90–100°C |

| Reaction Time | Allows for the complete formation of the desired structure. | 4–6 hours |

Advanced and Green Synthetic Routes for this compound

In response to the limitations of conventional methods, particularly the use of hazardous solvents, advanced and greener synthetic routes have been developed. These methods prioritize environmental safety, scalability, and improved catalyst performance.

Non-Ether Preparation Methods for this compound and its Salts

A significant advancement in this compound synthesis is the development of non-ether preparation methods, which avoid the use of volatile and hazardous organic solvents. google.com One patented method utilizes ammonium paratungstate (APT) as the tungsten source in a multi-step process. google.com

The process generally involves the following steps:

Transformation : Ammonium paratungstate is converted to ammonium metatungstate by heating and pH adjustment. ctia.com.cngoogle.comchinatungsten.com

Silicon Matching : The ammonium metatungstate solution is reacted with a silicon source, like silica (B1680970) sol or silicic acid, under controlled pH and temperature to form ammonium silicotungstate, (NH₄)₄[SiW₁₂O₄₀]. ctia.com.cngoogle.comchinatungsten.com

Ion Exchange : The ammonium silicotungstate solution is passed through a strong acidic cation exchange resin to replace the ammonium ions (NH₄⁺) with protons (H⁺), yielding a solution of this compound (H₄SiW₁₂O₄₀). ctia.com.cngoogle.comchinatungsten.com

Concentration and Crystallization : The resulting this compound solution is concentrated through evaporation and then cooled to allow for the crystallization of the high-purity product. ctia.com.cnchinatungsten.com

This non-ether route is more suitable for industrial-scale production due to its enhanced safety, reduced environmental impact, and scalability. google.com Salts of this compound can also be prepared using this method by reacting the final this compound solution with an appropriate alkali or its salt. google.com Another approach to synthesizing this compound salts involves the metathesis reaction of a this compound solution with a metal chloride solution in the correct stoichiometric ratio. mdpi.com

Comparison of Ether vs. Non-Ether Synthesis

| Feature | Ether Extraction Method | Non-Ether Method |

|---|---|---|

| Solvent | Diethyl ether (volatile, flammable, toxic) | Water |

| Safety | High risk due to solvent properties | Significantly safer |

| Environmental Impact | Generates hazardous waste | Environmentally benign |

| Scalability | Limited for industrial production | Suitable for large-scale production |

| Purification | Involves solvent extraction | Utilizes ion exchange chromatography |

Hydrothermal Synthesis Techniques for this compound

Hydrothermal synthesis is a versatile method for producing crystalline materials, including polyoxometalates like this compound, from aqueous solutions under high temperature and pressure. mdpi.comiyte.edu.tr This technique allows for the synthesis of complex structures and can be used to incorporate this compound into various supports or create novel hybrid materials. iyte.edu.trresearchgate.net

In a typical hydrothermal synthesis, reactants are sealed in a Teflon-lined stainless-steel autoclave and heated. mdpi.com This method has been successfully employed to prepare bimetallic nickel-cobalt (B8461503) tungstate nanoparticles and to incorporate tungsten oxide into structured silica, demonstrating its utility in creating catalysts with specific properties. mdpi.commdpi.com The control of reaction parameters such as temperature, time, and precursor concentration is crucial for obtaining the desired product with specific morphology and crystal structure. mdpi.comacs.org For instance, a bimetallic Ni-Zr MOF-derived nickel-zirconium oxide impregnated with this compound was prepared using a hydrothermal procedure followed by pyrolysis. mdpi.comresearchgate.net

Sol-Gel Methodologies for this compound Synthesis

The sol-gel method is a widely used technique for synthesizing solid materials from small molecules (the "sol"). It involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method is particularly valuable for encapsulating active species like this compound within a stable, porous matrix, often silica (SiO₂). nih.govresearchgate.net

The primary advantages of using the sol-gel method for this compound-based catalysts include:

High Surface Area : The resulting materials can have very high surface areas, which enhances catalytic activity. For example, a this compound sol-gel catalyst was reported to have a surface area of 794.1 m²/g, compared to 0.98 m²/g for the bulk acid. analis.com.my

Enhanced Stability : Encapsulating this compound within a silica matrix improves its thermal stability and reduces leaching of the active component during reactions. nih.govacs.org

Tunable Properties : The properties of the final material, such as porosity, can be controlled by adjusting the synthesis parameters. researchgate.net

The synthesis typically involves the hydrolysis and condensation of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of this compound. nih.govanalis.com.mychem-soc.si The this compound molecules become entrapped within the forming silica network. chem-soc.si This method has been used to create highly efficient and reusable heterogeneous catalysts for various organic reactions, including esterification and the synthesis of alkylpolyglucosides. analis.com.mycore.ac.ukdoaj.orgresearchgate.net

Research Findings on Sol-Gel Synthesized this compound Catalysts

| Catalyst System | Application | Key Findings | Reference |

|---|---|---|---|

| This compound sol-gel (STSG) | Synthesis of alkylpolyglucosides | STSG catalyst showed high surface area (794.1 m²/g) and good catalytic activity, offering an alternative to homogeneous catalysts. | analis.com.my |

| Silica-encapsulated this compound | Esterification of acetic acid and ethanol (B145695) | No leaching of the active material and no significant loss in catalyst activity after repeated runs. | acs.org |

| 20 wt% HSiW in silica | Production of methyl levulinate (ML) and ethyl levulinate (EL) | Achieved yields of 67% for ML and 75% for EL. | nih.gov |

Strategies for Preparation of Supported and Modified this compound

The catalytic efficacy of this compound (H₄SiW₁₂O₄₀), a heteropoly acid with a distinct Keggin structure, is often enhanced by immobilizing it on various support materials. This approach addresses limitations of homogeneous catalysis, such as recovery and reuse challenges, by creating stable, heterogeneous catalysts. Current time information in Bangalore, IN.researchgate.net Methodologies for preparing supported and modified this compound are diverse, aiming to improve dispersion, stability, and accessibility of the acid's active sites. Key strategies include impregnation or encapsulation on high-surface-area materials, covalent functionalization of the acid molecule, and the formation of composites with robust inorganic supports.

Impregnation and Encapsulation of this compound on Mesoporous Materials

Mesoporous materials, such as SBA-15, KIT-6, and MCM-41, are excellent supports for this compound (STA) due to their high surface areas, large pore volumes, and uniform pore structures. researchgate.netresearchgate.net These properties allow for high dispersion of the heteropoly acid, preventing the leaching of active sites and enhancing catalytic activity and stability. researchgate.netrsc.org

The most common method for loading STA onto these supports is impregnation . researchgate.netutk.edu In a typical impregnation process, the mesoporous support (e.g., SBA-15) is stirred in an aqueous or alcoholic solution containing a specific concentration of this compound. utk.edunih.gov The mixture is then dried and calcined at controlled temperatures (e.g., 350°C) to anchor the acid onto the support's surface and within its pores. utk.edu The loading of STA can be varied by adjusting its concentration in the initial solution. utk.edu For instance, studies have prepared SBA-15 supported STA with loadings ranging from 20% to 50% by weight. utk.edu Characterization of these materials confirms that the Keggin structure of the this compound is preserved after impregnation. utk.edu This method has been shown to produce catalysts with high activity in various reactions, such as the esterification of fatty acids and the epoxidation of α-pinene. researchgate.netutk.edu

Encapsulation is another effective strategy, where STA is trapped within the silica matrix of the mesoporous material during its synthesis. researchgate.netacs.org This can be achieved through sol-gel methods or one-pot hydrothermal synthesis. rsc.orgacs.orgmdpi.com For example, STA can be encapsulated within a silica shell using a modified sol-gel microencapsulation procedure. researchgate.net In a one-pot hydrothermal synthesis of tungsten-incorporated KIT-5 (W-KIT-5), this compound is used as the tungsten source, resulting in a catalyst with tungsten oxide integrated into the structured silica framework. mdpi.com Similarly, STA has been successfully incorporated into the metal-organic framework (MOF) UiO-66 via a one-pot hydrothermal method, creating a stable nanocatalyst. rsc.org Encapsulation often leads to catalysts with high stability, preventing the leaching of the active heteropoly acid even after multiple reaction cycles. researchgate.netrsc.org

The choice of mesoporous support and preparation method significantly influences the final catalyst's properties and performance. For example, STA supported on mesoporous aluminosilicate (B74896) (STAMAS) and STA impregnated on calcined MCM-41 (STAMCM41C) both showed high activity in the dehydration of ethanol, but the product selectivity differed based on the catalyst's acid sites. researchgate.net

| Catalyst | Support Material | Preparation Method | Key Research Finding | Reference |

|---|---|---|---|---|

| SiW12/SBA-15 | SBA-15 | Impregnation | Achieved 90.30% yield of 2,3-epoxypinane under optimized conditions. | utk.edu |

| STA/SBA-15 | SBA-15 | Impregnation | Higher selectivity to monoglyceride compared to commercial resins due to its mesoporous structure. | researchgate.net |

| HSiW/KIT-6 | KIT-6 | Impregnation | Showed higher initial n-butane conversion and improved catalyst stability compared to unsupported HSiW. | researchgate.net |

| HSiW-UiO-66 | UiO-66 (MOF) | One-pot hydrothermal synthesis (Encapsulation) | Achieved 92.8% conversion in lauric acid esterification with no significant performance drop after six runs. | rsc.org |

| STA/Silica | Silica | Sol-gel (Encapsulation) | Demonstrated excellent performance in producing methyl and ethyl levulinate. | acs.org |

Functionalization and Derivatization Techniques for this compound

Modifying the this compound molecule through covalent functionalization or derivatization is an advanced strategy to create hybrid materials with tailored properties. nrel.govsciopen.com These techniques involve attaching organic groups to the polyoxometalate (POM) anion, which can enhance stability, improve solubility in specific media, or introduce new functionalities. nrel.govsciopen.com

One approach is the covalent attachment of organic moieties directly to the Keggin anion. This can create more stable catalysts and mitigate chemical degradation, which is particularly important in applications like polymer electrolyte fuel cells. nrel.gov For example, this compound has been organically hybridized by covalently attaching phosphonic acid groups to the HSiW moiety. nrel.gov This type of modification can create materials that are more effective radical scavengers compared to traditional additives. nrel.gov

Another technique involves the post-functionalization of organic counter-ions associated with the this compound anion. rsc.org This stepwise approach allows for controlled modification of Class I type polyoxometalate-organic hybrids. In one study, a hybrid material was first synthesized by grinding H₄[SiW₁₂O₄₀] with an organic salt, (4-formyl-N,N'-(bis(pyridin-4-yl)methylene)dianiline)bis(trifluoromethanesulfonyl)imide (FPDST). rsc.org The resulting hybrid could then be further modified through reactions involving its organic component. rsc.org

Ionic liquid (IL) derivatization is also used to create functionalized supports for anchoring this compound. researchgate.net For instance, the mesoporous silica SBA-15 can be functionalized by grafting it with an imidazolium-based ionic liquid precursor, 1-Methyl-3-(triethoxysilylpropyl)-imidazolium chloride. researchgate.net this compound can then be anchored to this functionalized support, resulting in a system with enhanced catalytic activity. researchgate.net Tungstosilicic acid can also be used as a reactant for the preparation of hybrid materials like silicotungstate butylmethylimidazolium (B1222432) bromide ionic liquid. atamanchemicals.com

These functionalization strategies endow the resulting POM-based materials with unique properties, such as enhanced photophysical characteristics and improved performance in catalysis by facilitating better dispersion and stability of the active species. sciopen.com

Formation of this compound Composites with Inorganic Supports (e.g., TiO₂, Bentonite (B74815), Carbon)

Combining this compound with inorganic supports like titanium dioxide (TiO₂), bentonite clay, and carbon creates robust composite catalysts with synergistic properties.

Titanium Dioxide (TiO₂) Composites Composites of STA and TiO₂ are often synthesized for photocatalytic applications. scispace.comconicet.gov.ar The sol-gel technique is a common method for preparation. scispace.comconicet.gov.ar In one approach, titanium isopropoxide is dissolved in ethanol, and an aqueous solution of this compound is added as a template. scispace.comconicet.gov.ar The resulting gel is then calcined at temperatures ranging from 400°C to 600°C. scispace.com The presence of STA during the synthesis can influence the properties of the final TiO₂ material; for example, it can prevent the formation of the rutile phase and suppress crystal growth, leading to higher surface areas. scispace.com The interaction between the Keggin anion of STA and the TiO₂ surface can form a surface complex, which may enhance visible light absorption and improve photocatalytic activity by acting as an electron trap, thereby reducing the recombination of photogenerated electron-hole pairs. conicet.gov.arresearchgate.net

Bentonite Composites Bentonite, a type of clay, serves as an inexpensive and effective support for this compound. psu.eduscirp.org The preparation of STA-Bentonite (STA-Ben) catalysts typically involves an ion exchange or adsorption process. psu.eduscirp.org First, the raw bentonite may be pre-treated, for example, by converting it to a sodium form (Na-Ben) by stirring with a NaCl solution, or by acid activation with H₂SO₄ to create H⁺-Ben. scirp.orgresearchgate.net To prepare the composite, the pre-treated bentonite is suspended in water, and an aqueous solution of this compound is added dropwise, followed by stirring for an extended period (e.g., 16 hours). scirp.org The resulting solid is then filtered, washed, and dried. scirp.org In some cases, the bentonite is first modified with pillaring agents like aluminum complexes to create pillared intercalated layered clay (PILC), which is then loaded with STA. metu.edu.tr These STA-Ben composites have proven to be efficient and reusable solid acid catalysts for organic syntheses, such as the formation of acetals and ketals. scirp.orgresearchgate.net

| Reactant (Carbonyl Compound) | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | Benzaldehyde dimethyl acetal | 98 |

| p-Chlorobenzaldehyde | p-Chlorobenzaldehyde dimethyl acetal | 96 |

| Cyclohexanone | Cyclohexanone dimethyl ketal | 95 |

| Acetophenone | Acetophenone dimethyl ketal | 94 |

| Butanone | Butanone ethylene (B1197577) ketal | 57 |

Carbon Composites Activated carbon is a widely used support due to its high surface area and ability to entrap heteropoly acids. nih.govconicet.gov.ar STA-carbon composites are typically prepared by impregnation . nih.govciac.jl.cn The activated carbon, which may be pre-treated with acids like HNO₃ to enhance its surface acidity, is impregnated with an aqueous or aqueous-ethanolic solution of this compound. nih.govconicet.gov.ar The mixture is then dried to produce the final catalyst. nih.gov This method has been used to create catalysts for synthesizing acetals and ketals and for the oxidative desulfurization of fuel. nih.govrsc.org In another approach, carbon-supported noble metal nanoparticles (e.g., Pt, Pd) are prepared using STA as both a reducing agent and a modifying agent for the carbon support. ciac.jl.cnacs.org For example, a Pd/C-SiWA catalyst was prepared by an immersing method, which showed significantly better electrocatalytic activity and stability for formic acid oxidation compared to a standard Pd/C catalyst. ciac.jl.cn These composites benefit from the strong adsorption properties of STA and the high surface area of the carbon support. acs.org

Structural Elucidation and Advanced Characterization of Silicotungstic Acid

Fundamental Structural Aspects of Keggin-Type Silicotungstic Acid

This compound (H₄[SiW₁₂O₄₀]), a member of the heteropoly acid family, is renowned for its unique and highly symmetrical molecular architecture. ctia.com.cn Its structure was a subject of speculation for many years until definitively determined through X-ray diffraction analysis. The foundational structure is the Keggin anion, [SiW₁₂O₄₀]⁴⁻, which dictates the compound's chemical and physical properties. ctia.com.cnwikipedia.org

The core of this compound is the polyoxometalate cluster, which adopts the well-known Keggin structure. wikipedia.orgatamanchemicals.com This structure is characterized by a central tetrahedron, in this case, a silicate (B1173343) group (SiO₄), which is encapsulated by twelve tungsten-oxygen octahedra (WO₆). ctia.com.cn These octahedra are arranged in four groups of three (W₃O₁₃), creating a compact and highly symmetric cage-like framework.

Within the Keggin anion, the central silicon atom is tetrahedrally coordinated to four oxygen atoms, forming the SiO₄ core. ctia.com.cnpnas.org These four oxygen atoms are each shared with three different tungsten atoms, bridging the central heteroatom to the surrounding polyoxometalate framework.

Each of the twelve tungsten atoms is in a distorted octahedral coordination environment, surrounded by six oxygen atoms (WO₆). ctia.com.cn These octahedra share edges and corners with neighboring WO₆ octahedra. The tungsten atoms are typically in their highest oxidation state, W⁶⁺. The electronic structure of the tungsten atoms can be influenced by factors such as the presence of defects or interaction with a support material, which can be observed as shifts in their binding energies in X-ray photoelectron spectroscopy (XPS). rsc.org For instance, the coordination of pyrrolic nitrogen atoms with the tungsten atoms can regulate its electronic structure. rsc.org

Spectroscopic and Diffraction-Based Characterization of this compound

A variety of analytical techniques are employed to thoroughly characterize the structure and properties of this compound, from its crystalline arrangement to its vibrational modes and the local environment of its constituent atoms.

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure of this compound and its various hydrated forms. The XRD patterns are highly sensitive to the number of water molecules present in the crystal lattice. researchgate.net Stable hydrated phases of this compound with the general formula H₄SiW₁₂O₄₀·nH₂O have been identified, where n can be 24, 14, 6, and 0. researchgate.net Each of these phases exhibits a distinct XRD pattern with characteristic diffraction peaks. researchgate.net

The Keggin structure itself gives rise to typical diffraction signals, often observed in the 2θ ranges of 7-10°, 15-21°, and 26-30°. researchgate.net For example, early studies on a hydrated form of this compound (with six molecules of water) revealed a body-centered cubic lattice. pnas.org The unit cell parameters for these phases have been determined, providing precise information on the packing of the Keggin anions in the solid state. researchgate.net However, when finely dispersed on a support material like silica (B1680970), the characteristic diffraction peaks of this compound may not be apparent, indicating an amorphous or highly dispersed state. researchgate.net The calcination temperature can also affect the structure, with higher temperatures (e.g., above 500°C) leading to the decomposition of the Keggin structure into tungsten trioxide (WO₃). rsc.org

Table 1: Unit Cell Parameters for Stable Hydrated Phases of this compound

| Hydration State (n) | Crystal System | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|

| 24 | Orthorhombic | 21.05 | 21.09 | 21.01 | - |

| 14 | Tetragonal | 14.89 | 14.89 | 23.95 | - |

| 6 | Orthorhombic | 17.50 | 14.71 | 12.82 | - |

| 0 | Orthorhombic | 16.73 | 13.99 | 12.56 | - |

This table is based on data presented in the literature and may vary slightly depending on the specific experimental conditions. researchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations within the this compound structure, confirming the integrity of the Keggin anion and identifying the types of water molecules and proton environments. researchgate.netresearchgate.net Both techniques probe the vibrations of covalent bonds, offering a molecular fingerprint of the sample. americanpharmaceuticalreview.com

The FTIR and Raman spectra of this compound are characterized by a set of bands that are signatures of the [SiW₁₂O₄₀]⁴⁻ anion. These characteristic bands, which correspond to the stretching and bending vibrations of the W-O and Si-O bonds, confirm the presence of the Keggin structure. researchgate.netresearchgate.net Key vibrational bands are typically observed around:

1020 cm⁻¹: Asymmetric stretching of the Si-O bond.

980 cm⁻¹: Stretching of the terminal W=O bond.

925 cm⁻¹: Asymmetric stretching of the W-O-W corner-sharing bonds.

780 cm⁻¹: Asymmetric stretching of the W-O-W edge-sharing bonds.

FTIR spectroscopy is also particularly useful for studying the water molecules and acidic protons. Bands around 3510 cm⁻¹ (stretching) and 1620 cm⁻¹ (bending) are characteristic of zeolitic-type water molecules present in the higher hydrates (n > 6). open.ac.uk In the hexahydrate, bands at approximately 3300 cm⁻¹ and 1720 cm⁻¹ are associated with the acidic protons, likely in the form of H₅O₂⁺ ions. open.ac.uk The vibrational frequencies associated with the Keggin anion itself are largely unaffected by the hydration state. open.ac.uk

Table 2: Characteristic FTIR and Raman Bands of this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~1020 | ν(Si-Oa) | FTIR/Raman |

| ~980 | ν(W=Od) | FTIR/Raman |

| ~925 | νas(W-Ob-W) | FTIR/Raman |

| ~780 | νas(W-Oc-W) | FTIR/Raman |

| ~1620 | δ(H₂O) zeolitic | FTIR |

| ~1720 | δ(H₅O₂⁺) | FTIR |

Note: ν represents stretching vibrations, νas represents asymmetric stretching, and δ represents bending vibrations. The subscripts a, b, c, and d refer to different types of oxygen atoms within the Keggin structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local environment of specific nuclei within the this compound structure. ²⁹Si MAS NMR is especially valuable for providing direct information about the silicon heteroatom. frontiersin.org

Studies using ²⁹Si MAS NMR on this compound consistently show a single resonance, confirming that there is a single, symmetrical silicon environment in each of the stable hydrated phases. researchgate.net This is consistent with the highly symmetric Td structure of the Keggin anion. The chemical shift of this silicon nucleus is sensitive to its local environment. frontiersin.org For instance, a deshielding (a shift to a less negative ppm value) is observed as the hydration level decreases from n=6 to n=0. researchgate.netopen.ac.uk This change is attributed to the transfer of acidic protons from H₅O₂⁺ ions to the oxygen atoms of the Keggin unit itself in the anhydrous state. researchgate.net

The relaxation time (T₁) of the ²⁹Si nucleus also provides insights into the molecular dynamics. A longer T₁ for the hexahydrate compared to higher hydrates suggests a reduction in the motional freedom of the water molecules in this particular phase. researchgate.net Furthermore, techniques like ¹H-²⁹Si Cross-Polarization (CP) MAS NMR can be used to selectively detect silicon atoms that are in close proximity to protons, helping to distinguish between different silicate species at surfaces or interfaces. frontiersin.orgacs.org

Surface and Elemental Analysis of this compound and Its Composites

The surface characteristics of this compound (STA) and its composites are critical to understanding their performance, particularly in catalytic applications. A suite of analytical techniques is employed to probe the surface composition, elemental oxidation states, morphology, and nanostructure.

X-ray Photoelectron Spectroscopy (XPS) is a powerful, surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material. thermofisher.comwikipedia.orgcarleton.edu This method is invaluable for analyzing this compound and its composites, providing insights into the presence and oxidation states of key elements like Tungsten (W), Silicon (Si), and Oxygen (O). tandfonline.comresearchgate.netrockymountainlabs.com

In the analysis of this compound, the XPS survey spectrum confirms the presence of W, Si, and O. tandfonline.comrsc.org High-resolution spectra of individual elements offer more detailed information. The W 4f spectrum typically shows a well-resolved spin-orbit doublet, with peaks corresponding to W 4f₇/₂ and W 4f₅/₂. researchgate.net For instance, in a HSiW@Ni-Zr-O-1 composite, strong peaks at 35.9 eV and 38.0 eV are associated with W 4f₇/₂ and W 4f₅/₂, respectively, confirming the presence of W⁶⁺. mdpi.com Similarly, in another study, these peaks were observed at 36.10 eV and 38.21 eV, also corresponding to W⁶⁺. rsc.org The binding energies for W 4f can vary slightly depending on the material's composition and interaction with a support. For example, in silica-supported this compound, two W(VI) spin-orbit doublets are observed, indicating interactions between tungsten atoms in terminal W=O bonds and the silica surface. researchgate.net

The Si 2p peak is characteristic of the central silicon atom in the Keggin structure. A binding energy of around 102.3 eV is typical for the Si 2p peak in the [SiW₁₂O₄₀]⁴⁻ anion. researchgate.net In some composites, this peak may shift, for instance, to 103.4 eV, which still corresponds to the Si(IV) oxidation state. researchgate.net

The O 1s spectrum can be deconvoluted to identify different types of oxygen bonds. Peaks around 530.9 eV, 531.8 eV, and 532.8 eV can be attributed to W–O, oxygen vacancies, and Si–O bonds, respectively. rsc.orgrsc.org The presence of W-O-W and W-O-Si linkages can also be identified from the O 1s spectra. researchgate.net

When this compound is part of a composite material, XPS can quantify the atomic concentrations of the constituent elements on the surface. For TiO₂-STA nanocomposites, an increase in the concentration of this compound during synthesis leads to a higher atomic percentage of W on the surface. tandfonline.com This suggests that at higher concentrations, the this compound molecules can mask the TiO₂ surface. tandfonline.com

Here is a table summarizing typical XPS binding energies for this compound and its composites:

| Element | Orbital | Binding Energy (eV) | Compound/Composite |

| Tungsten (W) | 4f₇/₂ | 35.1 - 36.1 | This compound and composites |

| Tungsten (W) | 4f₅/₂ | 37.1 - 38.21 | This compound and composites |

| Silicon (Si) | 2p | 102.3 - 103.4 | This compound and composites |

| Oxygen (O) | 1s | 530.9 (W-O), 531.8 (O-vacancies), 532.8 (Si-O) | Oᵥ-SiW₁₂/SNC |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the morphology and nanostructure of this compound and its composites. e3s-conferences.orgscirp.org

SEM provides information about the surface topography, particle shape, and size distribution. e3s-conferences.org For instance, SEM images of pure this compound have shown oval particles with irregular sizes ranging from 100-300 nm and a porous structure. chemmethod.com In composites, SEM can reveal how the components are integrated. For example, in TiO₂-STA nanocomposites, SEM images show a spherical morphology, with the average particle size influenced by the this compound concentration. tandfonline.com

TEM offers higher resolution, allowing for detailed examination of the internal structure and nanoparticle arrangement. e3s-conferences.org In a HSiW@Ni-Zr-O-1 composite, TEM revealed a hexagonal particle structure with sizes between 50 and 100 nm, along with the presence of micropores. mdpi.com High-resolution TEM (HRTEM) can even visualize the crystalline planes of nanoparticles. For example, in Pt/STA-C composites, HRTEM showed highly dispersed Pt nanoparticles with clear crystalline planes. acs.org

The combination of SEM and TEM provides a comprehensive understanding of the material's physical structure, which is crucial for correlating with its chemical properties and performance.

Here is a table summarizing morphological features observed by SEM and TEM:

| Material | Technique | Observed Features |

| This compound | SEM | Oval particles (100-300 nm), porous structure chemmethod.com |

| TiO₂-STA (0.05 M) | SEM | Spherical particles, average size of 21 nm tandfonline.com |

| HSiW@Ni-Zr-O-1 | TEM | Hexagonal particles (50-100 nm), micropores mdpi.com |

| Pt/STA-C | HRTEM | Highly dispersed Pt nanoparticles with visible crystalline planes acs.org |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and hydration of this compound. farmaciajournal.comanalis.com.mydpi-proceedings.com These techniques monitor the change in mass and temperature differences as a material is heated.

TGA of bulk this compound typically shows multiple stages of weight loss. analis.com.my The initial weight loss, occurring at lower temperatures (e.g., around 85°C and 200°C), is attributed to the removal of physically adsorbed and crystal water. analis.com.my A subsequent weight loss at a much higher temperature (around 500°C) signifies the decomposition of the Keggin anions. analis.com.my The dehydration process can occur in distinct steps, corresponding to different hydrated states of the acid. open.ac.uk For example, one study reported the complete dehydration of Tl₄SiW₁₂O₄₀·8H₂O at approximately 240°C. iaea.org

DTA curves complement TGA data by showing endothermic and exothermic events. The loss of loosely bound water is observed as an endothermic peak, for instance, at 110°C for pure this compound. researchgate.net Further loss of crystal water appears at higher temperatures, such as 250°C. researchgate.net In composites, the thermal behavior is influenced by the interaction between this compound and the support material.

Here is a table summarizing thermal analysis data for this compound:

| Technique | Temperature (°C) | Observation |

| TGA/DTA | 85 | Loss of physically adsorbed water analis.com.my |

| TGA/DTA | 200 | Removal of crystal water from hydrated heteropoly acid analis.com.my |

| TGA/DTA | 500 | Decomposition of Keggin anions analis.com.my |

| DTA | 110 | Loss of loosely bound water researchgate.net |

| DTA | 250 | Further loss of crystal water researchgate.net |

Probing Acidity and Redox Properties of this compound

The acidic and redox properties of this compound are fundamental to its catalytic activity. Specialized techniques are used to quantify the number and strength of acid sites and to characterize its electron transfer capabilities.

Temperature Programmed Desorption of Ammonia (B1221849) (TPD-NH₃) is a widely used method to determine the total acidity and the strength distribution of acid sites on solid catalysts. mdpi.commicromeritics.comukm.my The technique involves adsorbing ammonia onto the catalyst surface and then heating the sample at a controlled rate, while monitoring the desorption of ammonia. ifpenergiesnouvelles.fr

The temperature at which ammonia desorbs is related to the strength of the acid sites; stronger acid sites retain ammonia to higher temperatures. ukm.my The total amount of desorbed ammonia, quantified from the peak area in the TPD profile, corresponds to the total number of acid sites. ukm.my TPD profiles of this compound and its supported versions often show multiple desorption peaks, indicating the presence of acid sites with different strengths, which can be categorized as weak, medium, and strong. ukm.my For example, bulk this compound has been shown to possess both weak and strong acidic sites. ukm.my

When supported on materials like γ-Al₂O₃, the acidity of this compound can be significantly enhanced. ukm.my Increasing the loading of this compound on the support generally leads to an increase in the total acidity. ukm.my For instance, increasing the HSiW loading from 10 to 40 wt.% on γ-Al₂O₃ increased the total acidity from 2 to 2.6 mmol/g. ukm.my

Here is a table showing acidity data from TPD-NH₃ analysis:

| Catalyst | Total Acidity (mmol/g) | Acid Site Strength Distribution |

| Bulk HSiW | 1.62 | Weak and strong sites ukm.my |

| 10 wt.% HSiW/γ-Al₂O₃ | 2.0 | Weak and medium sites ukm.my |

| 40 wt.% HSiW/γ-Al₂O₃ | 2.6 | Weak and medium sites ukm.my |

| HSiW@Ni-Zr-O-1 (calcined at 300°C) | 8.08 | Not specified mdpi.com |

Cyclic Voltammetry (CV) is a key electrochemical technique for studying the redox properties of this compound. uoi.gracs.orgacs.org It involves scanning the potential of an electrode in a solution containing the electroactive species and measuring the resulting current. The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes. rsc.org

This compound is known for its ability to undergo multiple, reversible one- and two-electron redox reactions without decomposition of the Keggin structure. acs.org The cyclic voltammogram of this compound typically exhibits several well-defined redox waves. uoi.gr For example, in an acidic medium, this compound can show two distinct redox potentials at -0.22 V and 0.02 V (vs RHE), which are indicative of a multi-electron transfer process. acs.org The reduction of H₄SiW₁₂O₄₀ to the two-electron reduced form, H₆SiW₁₂O₄₀, occurs in two steps through the formation of a singly reduced species. acs.org

The electrochemical behavior can be influenced by the pH of the solution. uoi.gr For a this compound salt, the formal potentials of the redox waves were found to be constant in the pH range of 4.5 to 7.5, suggesting a redox mechanism without the participation of hydrogen ions. uoi.gr The stability and reversibility of these redox properties make this compound a suitable electron mediator in various applications. acs.org

Here is a table summarizing redox potentials of this compound from cyclic voltammetry:

| Compound | Redox Potential (V vs. RHE) | Conditions |

| This compound | -0.22 (1st redox potential) | Acidic medium acs.org |

| This compound | 0.02 (2nd redox potential) | Acidic medium acs.org |

| SiW₁₂Hex salt | Constant in pH 4.5-7.5 | Adsorbed on electrode uoi.gr |

Catalytic Applications and Mechanistic Insights of Silicotungstic Acid

Silicotungstic Acid in Organic Synthesis and Transformations

This compound (STA), a heteropoly acid with the Keggin structure H₄[SiW₁₂O₄₀], is a versatile and efficient catalyst in a variety of organic reactions. Its strong Brønsted acidity, thermal stability, and unique structural properties make it a valuable tool for promoting a wide range of transformations.

Esterification Reactions Catalyzed by this compound (e.g., Biodiesel Production, Fatty Acid Esterification, Acetic Acid Alkylation)

This compound has demonstrated significant catalytic activity in esterification reactions, a crucial process in the synthesis of various commercially important esters, including biodiesel.

Biodiesel Production and Fatty Acid Esterification:

The production of biodiesel often involves the esterification of free fatty acids (FFAs) with alcohols like methanol (B129727). mdpi.com this compound and its derivatives have proven to be effective catalysts in this process. For instance, unsupported tungstosilicic acid hydrate (B1144303) (TSAH) has been used for the esterification of FFAs in acidic crude palm oil, reducing the FFA content from 8.43% to 0.95%. researcher.life The reaction followed pseudo-first-order kinetics. researcher.life

Supported this compound catalysts have also been extensively studied. A series of catalysts with 10–40 wt% of 12-tungstosilicic acid on zeolite Hβ were synthesized and showed high activity for the esterification of oleic acid and transesterification of soybean oil, achieving conversions of 86% and 95%, respectively. acs.org The catalyst could be recycled for up to four cycles without a significant loss in activity. acs.org Similarly, a nanocomposite catalyst of this compound impregnated on a bimetallic Ni-Zr MOF-derived nickel-zirconium oxide support (HSiW@Ni-Zr-O-1) exhibited 95.2% conversion in the esterification of oleic acid with methanol and could be reused for nine cycles. mdpi.comsciprofiles.com Another approach involved immobilizing 12-silicotungstic acid into a porous metal-organic framework, MIL-100(Fe), which achieved an 80.3% conversion of lauric acid to biodiesel. biointerfaceresearch.com

Acetic Acid Alkylation:

This compound is a key catalyst in the production of ethyl acetate (B1210297) through the alkylation of acetic acid with ethylene (B1197577). atamanchemicals.comwikipedia.orgtodini.com This process is considered a "greener" alternative to other methods. atamanchemicals.comwikipedia.org The catalyst, typically dispersed on silica (B1680970) gel at 20-30 wt% to enhance its catalytic ability, facilitates the direct addition of acetic acid to ethylene. atamanchemicals.comwikipedia.orgresearchgate.net The kinetics of this reaction have been studied, showing that reactant conversions and selectivity are influenced by temperature and the concentrations of ethylene, acetic acid, and water. researchgate.net

Table 1: Performance of this compound-Based Catalysts in Esterification Reactions

| Catalyst System | Reactants | Product | Conversion/Yield | Reference |

| Unsupported tungstosilicic acid hydrate (TSAH) | Free fatty acids in acidic crude palm oil, methanol | Fatty acid methyl esters (FAME) | Reduced FFA from 8.43% to 0.95% | researcher.life |

| 12-tungstosilicic acid on zeolite Hβ | Oleic acid, methanol | Methyl oleate | 86% conversion | acs.org |

| 12-tungstosilicic acid on zeolite Hβ | Soybean oil, methanol | Biodiesel | 95% conversion | acs.org |

| This compound on Ni-Zr MOF-derived support (HSiW@Ni-Zr-O-1) | Oleic acid, methanol | Methyl oleate | 95.2% conversion | mdpi.comsciprofiles.com |

| 12-silicotungstic acid in MIL-100(Fe) MOF | Lauric acid, methanol | Methyl laurate | 80.3% conversion | biointerfaceresearch.com |

| This compound on silica gel | Acetic acid, ethylene | Ethyl acetate | Commercially viable activity | atamanchemicals.comwikipedia.orgresearchgate.net |

Dehydration Processes Mediated by this compound (e.g., Glycerol (B35011) to Acrolein)

This compound is an effective catalyst for the dehydration of glycerol to acrolein, a valuable chemical intermediate. rsc.org However, a key challenge in this process is catalyst deactivation due to coke deposition. rsc.org To address this, various supported this compound catalysts have been developed.

Researchers have investigated the use of this compound supported on materials like γ-Al₂O₃ nanoparticles and activated carbon. ukm.mycjcatal.com A study using γ-Al₂O₃ supported this compound (HSiW) found that a catalyst with 20 wt% HSiW loading (W20-Al) achieved a 74.1% acrolein yield at 94% glycerol conversion. ukm.my The large pore diameters of these catalysts help to mitigate coke deposition. ukm.my Another study using activated carbon as a support showed that a 10% HSiW loading exhibited the highest activity and selectivity. cjcatal.com

To further improve catalyst stability and performance, coke-tolerant catalysts have been designed. One such catalyst, SiW₂₀-Al/Zr₁₀, demonstrated high thermal stability, a large pore diameter, and strong Lewis acidic sites, achieving 87.3% acrolein selectivity at 97% glycerol conversion. cjcatal.com Kinetic studies of glycerol dehydration over a supported this compound catalyst with zirconium oxide and nanosized aluminum oxide have also been conducted, revealing the reaction follows first-order kinetics. acs.org

Table 2: Performance of this compound-Based Catalysts in Glycerol Dehydration to Acrolein

| Catalyst System | Glycerol Conversion (%) | Acrolein Selectivity/Yield (%) | Reference |

| This compound on γ-Al₂O₃ nanoparticles (W20-Al) | 94 | 74.1 (Yield) | ukm.my |

| This compound on activated carbon (10% HSiW) | High | High | cjcatal.com |

| SiW₂₀-Al/Zr₁₀ | 97 | 87.3 (Selectivity) | cjcatal.com |

| Silica-supported this compound | High initial performance | Rapidly decreases with time | rsc.org |

Oxidation Reactions Utilizing this compound Catalysts (e.g., Ethylene to Acetic Acid, Furfural (B47365) Oxidation, Alcohol Oxidation, Dye Synthesis)

This compound and its salts are versatile catalysts for a range of oxidation reactions.

Ethylene to Acetic Acid:

This compound has been commercialized for the oxidation of ethylene to acetic acid. atamanchemicals.comwikipedia.org This method is presented as a more environmentally friendly alternative to methanol carbonylation. atamanchemicals.comwikipedia.org The catalyst system often involves palladium supported on silica along with this compound. cjcatal.com The preparation method of the Pd-SiW₁₂/SiO₂ catalyst significantly influences its activity, with the dispersion of palladium being a key factor. cjcatal.com One-step synthesis from ethylene, oxygen, and water using a supported Pd and this compound catalyst has been demonstrated, yielding ethyl acetate with high selectivity, along with recyclable acetic acid and ethanol (B145695). toagosei.co.jp

Furfural Oxidation:

Metal-exchanged this compound salts have been evaluated as catalysts for the oxidation of furfural using hydrogen peroxide. mdpi.com In a one-pot process, furfural can be selectively oxidized to an acid and then esterified in the presence of an alcohol. mdpi.com For example, Cu₂SiW₁₂O₄₀ has been used for the oxidative esterification of furfural with hydrogen peroxide and various alcohols. mdpi.com

Alcohol Oxidation:

This compound and its derivatives are effective catalysts for the oxidation of alcohols to aldehydes and ketones, which are important reactions in the synthesis of fine chemicals, pharmaceuticals, and dyes. researchgate.net For instance, transition metal-doped potassium silicotungstate salts have been used for the selective conversion of borneol, a terpene alcohol, to camphor (B46023) using hydrogen peroxide as the oxidant. mdpi.comresearchgate.net Highly dispersed cobalt over 12-tungstosilicic acid-modified zirconia has been utilized for the selective oxidation of various alcohols, including benzyl (B1604629) alcohol, to their corresponding carbonyl compounds with high selectivity (>90%) using molecular oxygen. mdpi.com

Dye Synthesis:

The oxidation of alcohols to aldehydes and ketones is a crucial step in the synthesis of certain dyes, and this compound catalysts can be employed for these transformations. researchgate.net

Table 3: Applications of this compound in Oxidation Reactions

| Reactant(s) | Product(s) | Catalyst System | Key Findings | Reference |

| Ethylene, Oxygen | Acetic Acid | This compound | Commercialized, "greener" route | atamanchemicals.comwikipedia.org |

| Ethylene, Oxygen, Water | Ethyl acetate, Acetic acid, Ethanol | Supported Pd and this compound | One-step synthesis with high selectivity | toagosei.co.jp |

| Furfural, Hydrogen Peroxide, Alcohol | Furfuryl ester | Metal-exchanged this compound salts (e.g., Cu₂SiW₁₂O₄₀) | Selective one-pot oxidation and esterification | mdpi.com |

| Borneol, Hydrogen Peroxide | Camphor | Transition metal-doped potassium silicotungstate salts | Selective conversion of a terpene alcohol | mdpi.comresearchgate.net |

| Benzyl alcohol, Molecular Oxygen | Benzaldehyde | Cobalt over 12-tungstosilicic acid-modified zirconia | High selectivity (>90%) for carbonyl product | mdpi.com |

Multi-component and Condensation Reactions with this compound (e.g., Pyranopyrazoles, Benzodiazepines, Oxindole (B195798) Derivatives)

This compound serves as an efficient catalyst for various multi-component and condensation reactions, leading to the synthesis of diverse heterocyclic compounds.

Pyranopyrazoles:

This compound has been successfully used as a catalyst for the one-pot, four-component synthesis of pyranopyrazoles. koreascience.krtandfonline.comresearchgate.net This reaction typically involves the condensation of ethyl acetoacetate, hydrazine (B178648) hydrate, an aldehyde, and malononitrile (B47326) under solvent-free conditions. koreascience.krtandfonline.com The use of this compound offers advantages such as clean reaction profiles, short reaction times, high yields, and easy purification. koreascience.kr

Benzodiazepines:

1,5-Benzodiazepines, a class of compounds with significant pharmaceutical applications, can be synthesized through the condensation of o-phenylenediamine (B120857) with ketones. isca.meisca.me this compound has been employed as a catalyst for this reaction, providing good to excellent yields under mild, solvent-free conditions at room temperature. isca.meisca.me The use of this compound leads to a simple workup procedure and high product yields. isca.me Silver-substituted this compound (AgSTA) has also been used as a heterogeneous catalyst for this synthesis, achieving 100% reactant conversion and up to 88% yield in 40 minutes. rsc.org

Oxindole Derivatives:

This compound is an effective catalyst for the synthesis of oxindole derivatives, such as 3,3-bis(indolyl)oxindoles. rsc.orgresearchgate.netarabjchem.org These compounds are formed through the condensation of isatins with indoles. researchgate.netarabjchem.orgresearchgate.net The reaction proceeds efficiently at room temperature in the presence of a catalytic amount of this compound. researchgate.netarabjchem.orgresearchgate.net This method is applicable to a wide range of electron-rich and electron-deficient indoles and isatins. researchgate.net

Table 4: this compound in Multi-component and Condensation Reactions

| Product | Reactants | Catalyst | Conditions | Key Advantages | Reference |

| Pyranopyrazoles | Ethyl acetoacetate, hydrazine hydrate, aldehyde, malononitrile | This compound | Solvent-free | Clean reaction, short reaction time, high yield | koreascience.krtandfonline.com |

| 1,5-Benzodiazepines | o-Phenylenediamine, ketone | This compound | Solvent-free, room temperature | Mild conditions, high yields, simple workup | isca.meisca.me |

| 1,5-Benzodiazepines | o-Phenylenediamine, ketone | Silver-substituted this compound (AgSTA) | Solvent-free, room temperature | 100% conversion, 88% yield in 40 min | rsc.org |

| 3,3-Bis(indolyl)oxindoles | Isatin (B1672199), indole (B1671886) | This compound | Room temperature | Efficient, applicable to various substrates | researchgate.netarabjchem.orgresearchgate.net |

Selective Hydration of Alkynes by this compound Catalysts

Production of Acetal (B89532) Derivatives of Aldehydes and Ketones

This compound and its derivatives can catalyze the formation of acetals from aldehydes and ketones. For instance, iron(III) silicotungstate has been shown to be an efficient and recyclable catalyst for the conversion of glycerol to solketal, which is a cyclic acetal formed from the reaction of glycerol with acetone (B3395972). sci-hub.se This reaction demonstrates the utility of this compound-based catalysts in acetalization processes. Furthermore, in the context of furfural oxidation, the formation of a dimethyl acetal derivative is mentioned as a valuable co-product. mdpi.com

Mechanistic Pathways of this compound Catalysis

The catalytic activity of this compound (STA) is fundamentally linked to its unique structural and acidic properties. As a heteropoly acid (HPA) with the Keggin structure, H₄[SiW₁₂O₄₀], it possesses a combination of strong Brønsted and potential Lewis acidity, making it a versatile catalyst for a wide range of organic transformations. arabjchem.orgchemiis.com The mechanistic pathways are diverse and often involve the interplay between these acidic sites, the reactants, and in the case of supported systems, the catalyst support.

Role of Brønsted Acidity in this compound Catalytic Cycles

The primary source of catalytic activity in this compound stems from its potent Brønsted acidity, which is significantly stronger than conventional mineral acids. mdpi.com The protons in the hydrated solid state are present as complex cations, often described as H₅O₂⁺, and are highly mobile within the crystal lattice. udel.edu This high proton mobility is a key factor in its catalytic efficacy. arabjchem.org

In catalytic cycles, the Brønsted acid sites (protons) act as proton donors, initiating reactions by protonating substrate molecules. This protonation generates highly reactive carbocation intermediates, which then undergo further transformations such as dehydration, isomerization, or condensation. mdpi.comresearchgate.net For instance, in the dehydration of glycerol to acrolein, the Brønsted acid sites are widely accepted to be the primary active centers for the formation of acrolein. mdpi.comresearchgate.netmdpi.com The reaction proceeds through the protonation of one of glycerol's hydroxyl groups, leading to the formation of a carbocation. Subsequent dehydration and rearrangement steps yield the final product. mdpi.com Similarly, in the synthesis of oxindoles, the Brønsted acidity of STA facilitates the condensation reaction by activating the carbonyl group of isatin. arabjchem.orgrsc.org

The strength of the Brønsted acidity can influence reaction rates and selectivity. Studies have shown that tungsten-based heteropolyacids, like this compound, are generally more active than their molybdenum-based counterparts due to their higher Brønsted acidity. udel.edu

Contribution of Lewis Acidity in this compound Catalytic Systems

While this compound is predominantly a Brønsted acid, Lewis acidity can also play a significant role in its catalytic performance, particularly when it is modified or supported. chemiis.commdpi.com Lewis acid sites, which are electron-pair acceptors, can be generated in several ways. The exchange of protons with metal cations can introduce Lewis acidity. mdpi.com For example, exchanging the protons of STA with cations like Al³⁺ can create catalysts with significant Lewis acidity, which can work in synergy with the remaining Brønsted sites. mdpi.com

In some reactions, the tungsten atoms (W⁶⁺) at the surface of the Keggin anion can themselves act as Lewis acid sites. arabjchem.org This dual functionality allows STA to catalyze reactions that traditionally require Lewis acids, such as Friedel-Crafts alkylations. arabjchem.org

The contribution of Lewis acidity is particularly noted in certain reaction pathways. For example, in glycerol dehydration, while Brønsted sites favor the formation of acrolein, Lewis acid sites are often associated with the formation of byproducts like acetol. mdpi.comresearchgate.net The interplay between Brønsted and Lewis acidity can therefore be tailored to control product selectivity. acs.org This synergistic effect between Brønsted and Lewis acid sites is a key area of research for designing highly efficient and selective catalytic systems based on this compound. acs.org

Proposed Reaction Mechanisms for Specific Catalytic Conversions (e.g., Glycerol Dehydration, Oxindole Synthesis)

Glycerol Dehydration to Acrolein:

The acid-catalyzed gas-phase dehydration of glycerol to acrolein is a well-studied reaction where this compound has proven to be an effective catalyst. mdpi.com The generally accepted mechanism involves the following key steps, primarily driven by Brønsted acidity:

Protonation: A glycerol molecule is protonated at one of its hydroxyl groups by a Brønsted acid site on the catalyst. Protonation of the secondary hydroxyl group is thermodynamically favored, leading to a more stable secondary carbocation. mdpi.comresearchgate.net

Dehydration: The protonated glycerol loses a water molecule to form a carbocation intermediate.

Rearrangement and Second Dehydration: This intermediate undergoes further rearrangement and a second dehydration step to yield acrolein. researchgate.net

An alternative pathway involves the protonation of a primary hydroxyl group, which leads to the formation of acetol, a common byproduct. mdpi.comresearchgate.net It is widely believed that Brønsted acid sites predominantly catalyze the pathway to acrolein, whereas Lewis acid sites favor the formation of acetol. mdpi.commdpi.com

Oxindole Synthesis:

This compound is an efficient catalyst for the synthesis of 3,3-bis(indolyl)oxindoles through the condensation of isatins with indoles. arabjchem.orgresearchgate.net The proposed mechanism highlights the role of Brønsted acidity:

Activation of Isatin: The catalytic cycle begins with the activation of the carbonyl group at the C-3 position of isatin by a proton from the this compound. This enhances the electrophilicity of the carbonyl carbon. rsc.orgrhhz.net

Nucleophilic Attack: An indole molecule, acting as a nucleophile, attacks the activated carbonyl carbon of the isatin. rsc.org

Formation of Intermediate: This results in the formation of a 3-hydroxy-3-indolyl-2-indolone intermediate. rsc.org

Second Nucleophilic Attack: The intermediate is then further activated by the acid catalyst, allowing for a second nucleophilic attack by another indole molecule. rsc.orgrhhz.net

Dehydration and Product Formation: Subsequent dehydration leads to the formation of the final 3,3-bis(indolyl)oxindole product. rhhz.net

This reaction demonstrates the ability of this compound to facilitate cascade reactions under mild conditions. arabjchem.org

Synergistic Effects in Supported this compound Catalysis

Supporting this compound on various materials can lead to synergistic effects that enhance catalytic activity, stability, and selectivity. mdpi.com The support can influence the dispersion of the STA, its acidic properties, and provide additional active sites.

A notable example is the use of bimetallic Ni-Zr MOF-derived supports for STA in the esterification of oleic acid. The resulting HSiW@Ni-Zr-O catalyst exhibited a larger pore diameter and higher total acidity, leading to significantly enhanced catalytic performance. This was attributed to the synergistic effect between the catalyst components creating active interfaces. mdpi.com

Furthermore, in the oxidation of camphene, a synergistic effect was observed between Al³⁺ cations and the silicotungstate anion in aluminum-exchanged STA salts, leading to high selectivity towards novel products. mdpi.com Similarly, the hydrodeoxygenation of lignin-derived phenols was enhanced by a RuMn/Al₂O₃-SiO₂ catalyst, where the high performance was attributed to the synergic effect of highly dispersed Ru nanoparticles, the microsphere structure, and the appropriate acid sites from the support and MnOx. bohrium.com These examples underscore the importance of designing supported STA catalysts where the interaction between the active species and the support generates a cooperative and enhanced catalytic effect.

Heterogeneous Catalysis with Supported this compound Systems

While bulk this compound is a powerful catalyst, its practical application in industrial processes can be limited by its low surface area (typically 1–10 m²/g) and solubility in polar reaction media. ukm.myscispace.com To overcome these drawbacks, STA is often dispersed on high-surface-area supports, transforming it into a more robust and reusable heterogeneous catalyst. ukm.my

Silica-Supported this compound Catalysts

Silica (SiO₂) is a commonly used support for this compound due to its high surface area, porous structure, and chemical inertness. The preparation of silica-supported STA catalysts typically involves impregnation methods, where the silica support is treated with an aqueous solution of this compound, followed by drying and calcination. ukm.myscispace.com

The loading of STA on the silica support is a critical parameter. As the loading increases, the surface area of the catalyst generally decreases due to the filling of the pores with STA. ukm.my However, a higher loading can provide more active sites. An optimal loading is therefore sought to balance surface area and the number of accessible acid sites. scispace.com

Characterization and Performance:

The interaction between this compound and the silica support can influence the catalyst's properties. Spectroscopic studies have shown interactions between the Keggin anion of STA and the silica surface, indicating a good dispersion of the active phase. scispace.com The Keggin structure of the STA is generally retained on the silica support after impregnation and calcination at appropriate temperatures. researchgate.net

Silica-supported STA catalysts have demonstrated high activity and reusability in various reactions. For example, in the one-pot synthesis of β-acetamido ketones, a 30 wt% H₄SiW₁₂O₄₀-SiO₂ catalyst was found to be highly effective and could be recycled multiple times. scispace.com Similarly, in the gas-phase synthesis of isoprene (B109036), a this compound catalyst supported on silicalite-1 (a type of zeolite with a silica framework) showed significantly higher activity than bulk STA. rsc.org This was attributed to the high dispersion of the STA and the suitable acidity generated by the strong interaction between the STA and the support. rsc.org

The performance of silica-supported STA can also be influenced by the pore structure of the silica. A study on glycerol dehydration found that a silica support with a larger pore size (11 nm) provided better long-term stability compared to one with a smaller pore size (6 nm), which deactivated more quickly due to coking. researchgate.net

Data on Silica-Supported this compound Catalysts

| Catalyst System | Reaction | Key Findings | Reference |

| H₄SiW₁₂O₄₀/SiO₂ | Synthesis of β-acetamido ketones | 30 wt% loading was optimal; catalyst was recoverable and reusable. | scispace.com |

| HSiW/Silicalite-1 | Isoprene synthesis | Formation rate of isoprene was 8.5 times higher than bulk HSiW; excellent reusability over 10 cycles. | rsc.org |

| HSiW/Mesoporous Silica | Glycerol dehydration | Support with 11 nm pores showed better stability and comparable acrolein yield to an alumina-supported catalyst. | researchgate.net |

| HSiW/SBA-15 | Glycerol dehydration | Used as a support for cesium-exchanged this compound to improve thermal stability. | icsr.in |

Metal-Organic Framework (MOF)-Supported this compound Composites

The integration of this compound (HSiW) into Metal-Organic Frameworks (MOFs) has emerged as a promising strategy to develop highly active and stable heterogeneous catalysts. These composites leverage the high surface area, tunable porosity, and structural stability of MOFs to enhance the catalytic efficiency of HSiW.

Researchers have successfully synthesized various HSiW@MOF composites for a range of catalytic applications. For instance, a bimetallic Ni-Zr MOF-derived nickel-zirconium oxide (Ni-Zr-O) impregnated with HSiW (HSiW@Ni-Zr-O) has demonstrated exceptional performance in the esterification of oleic acid with methanol. ukm.my A catalyst calcined at 300 °C, designated HSiW@Ni-Zr-O-1, exhibited a high total acidity of 8.08 mmol/g and achieved a 95.2% conversion of oleic acid under optimized conditions. ukm.my The synergistic effect between the catalyst components and the generation of larger pores and active interfaces were credited for this enhanced performance. ukm.my

In another study, HSiW was immobilized on a Ce-based MOF (Ce-BDC) and subsequently embedded within a Zr-based MOF (UiO-66), creating a Ce-BDC@HSiW@UiO-66 composite. mdpi.com This material was utilized for the esterification of oleic acid for biodiesel production, achieving an 81.5% conversion at 130°C. mdpi.com The enhanced activity was attributed to the increased acid strength and mesoporosity of the composite structure. mdpi.commdpi.com Similarly, HSiW encapsulated within UiO-66 (HSiW-UiO-66) showed high catalytic activity in the esterification of lauric acid, with a conversion of 92.7% under mild conditions. rsc.org

The choice of MOF and the method of composite synthesis significantly influence the catalytic outcomes. A one-pot solvothermal synthesis was used to immobilize various Keggin heteropolyacids, including HSiW, on a Ni-MOF. hokudai.ac.jp While the HPMo/Ni-MOF showed the highest activity in fatty acid esterification, the study highlighted the potential of these composites as stable and reusable catalysts. hokudai.ac.jptandfonline.com

The table below summarizes the catalytic performance of various MOF-supported this compound composites in esterification reactions.

| Catalyst | Reaction | Conversion (%) | Temperature (°C) | Time (h) | Reusability (Cycles) | Final Conversion (%) |

| HSiW@Ni-Zr-O-1 | Oleic acid esterification | 95.2 | 140 | 3 | 9 | 79.1 |

| Ce-BDC@HSiW@UiO-66 | Oleic acid esterification | 81.5 | 130 | 4 | 6 | ~77.8 (4.6% loss) |

| HSiW-UiO-66 | Lauric acid esterification | 92.7 | 70 | - | 5 | 88.1 (5% loss) |

| HPMo/Ni-MOF* | Oleic acid esterification | 86.1 | 160 | - | 10 | 73.5 |

Clay and Bentonite (B74815) Modified this compound Catalysts

Clays (B1170129) and bentonite serve as effective, low-cost, and environmentally friendly supports for this compound, enhancing its catalytic utility and facilitating its separation from reaction mixtures. frontiersin.org These natural materials offer advantages such as high surface area, ion-exchange capacity, and thermal stability. acs.orgacs.org

A notable application is the use of this compound modified bentonite (STA-Ben) as an efficient and reusable catalyst for the synthesis of acetals and ketals from aldehydes and ketones. ref.ac.ukicsr.in The catalyst is prepared by the dropwise addition of an aqueous solution of this compound to a suspension of Na-Bentonite, followed by stirring, filtration, and drying. ref.ac.ukicsr.in Characterization studies, including XRD and SEM, suggest that the this compound is intercalated within the layers of the clay rather than being adsorbed on the surface. ref.ac.uk This intercalation enhances the thermal stability of the heteropolyacid. ref.ac.ukscirp.org

The catalytic efficiency of STA-Ben was found to be superior to that of unmodified bentonite, acid-activated bentonite, and even pure this compound under microwave irradiation for the synthesis of acetal derivatives. icsr.in The reusability of the catalyst is a key advantage, making the process more economical and sustainable. nih.gov For instance, in the synthesis of tert-butyl acetate, a this compound on bentonite catalyst could be reused multiple times without a significant loss in activity. nih.gov

The properties of the clay can be further tailored by creating pillared clays (PILCs), which possess larger surface areas, high pore volumes, and tunable pore sizes, making them attractive materials for catalytic applications. frontiersin.orgref.ac.uk The synthesis of this compound supported on attapulgite, another type of clay, has also been reported for the esterification of lactic acid with menthol, demonstrating the broad applicability of clay-supported HSiW catalysts. researchgate.net

Carbon-Supported this compound Electrocatalysts

Carbon materials are widely used as supports for electrocatalysts due to their high surface area, good electrical conductivity, and stability in electrochemical environments. researchgate.netfrontiersin.org Supporting this compound on carbon has been shown to significantly enhance the performance of electrocatalysts for fuel cell applications. mdpi.comresearchgate.net

In the context of direct formic acid fuel cells (DFAFCs), carbon-supported palladium (Pd/C) catalysts modified with this compound have demonstrated increased electrocatalytic activity and stability for the oxidation of formic acid. metu.edu.trcambridge.orgrhhz.net The promoting action is dependent on the concentration of this compound, with an optimal concentration leading to the best performance. metu.edu.trcambridge.org The improved stability is attributed to the adsorption of HSiW on the Pd/C catalyst, which decreases the adsorption strength of poisoning species like carbon monoxide (CO), thereby promoting the direct oxidation pathway of formic acid. metu.edu.trcambridge.org

For direct methanol fuel cells (DMFCs), platinum (Pt) and platinum-ruthenium (Pt-Ru) nanoparticles supported on this compound-modified carbon (Pt/STA-C and Pt-Ru/STA-C) have been developed. mdpi.comacs.org The strong adsorption and excellent electron transfer abilities of HSiW are utilized to synthesize well-dispersed metal nanoparticles on the carbon support. mdpi.com These composite electrodes exhibit higher catalytic activity and stability for methanol oxidation compared to their STA-free counterparts and even commercial catalysts. mdpi.comacs.org Chronoamperometric studies have shown that the current decay for STA-containing electrodes is significantly smaller, indicating a high tolerance toward poisoning. acs.org

This compound has also been used to stabilize Pt nanoparticles on carbon supports for the oxygen reduction reaction (ORR) at the fuel cell cathode. researchgate.net The resulting composite (20% Pt/STA-C) showed better performance and an improved ability to reduce hydrogen peroxide intermediates compared to a catalyst prepared without STA. researchgate.net Furthermore, composites of reduced graphene oxide (RGO) with this compound have been explored as catalysts for the conversion of thiols to disulfides and as electroactive materials for sensors, showcasing the versatility of these carbon-based composites. nih.govbohrium.commdpi.com

The table below presents data on the electrocatalytic performance of carbon-supported this compound composites.

| Electrocatalyst | Application | Key Finding |

| Pd/C-SiWA | Formic acid oxidation | Increased electrocatalytic activity and stability compared to Pd/C. rhhz.net |

| Pt/STA-C | Methanol oxidation | Higher catalytic activity and stability than STA-free Pt/C. acs.org |

| Pt-Ru/STA-C | Methanol oxidation | Superior performance and poison tolerance compared to commercial Pt-Ru/C. mdpi.comacs.org |

| 20% Pt/STA-C | Oxygen reduction reaction | Efficient reduction of H2O2 intermediates, leading to better performance. researchgate.net |

| RGO-PPD-SiW | Electrocatalysis | Expressed electrocatalytic activity in a neutral saline solution. nih.govnih.gov |

Catalytic Stability, Deactivation, and Regeneration Studies

The long-term stability and potential for regeneration are critical factors for the industrial application of any catalyst. Studies on this compound catalysts have focused on their thermal stability, deactivation mechanisms, primarily through coke formation, and their recyclability.

Thermal Stability and Activity Retention of this compound Catalysts

The thermal stability of this compound is a crucial parameter, especially for gas-phase reactions conducted at elevated temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly used to evaluate this property. Bulk HSiW typically shows a multi-step decomposition, starting with the loss of physisorbed and crystal water, followed by the decomposition of the Keggin anion structure at higher temperatures, often around 540°C. scispace.com

Supporting HSiW on various materials can significantly alter its thermal stability. scispace.com For instance, when intercalated into bentonite clay, the resulting catalyst becomes stable up to 750°C, a considerable increase from the approximately 500°C stability of the unsupported heteropolyacid. scirp.org Zirconia and titania have also been found to be effective supports for enhancing the thermal stability of HSiW. scispace.com In one study, ZrO2- and TiO2-supported HSiW catalysts showed the best thermal stability among several tested supports. scispace.com A HSiW-UiO-66 composite was found to be stable up to the release of organic ligands and the decomposition of the Keggin structure, which occurred between 300–650°C. rsc.org

This enhanced thermal stability is critical for maintaining catalytic activity during high-temperature reactions and for enabling catalyst regeneration through methods like coke burn-off. nih.gov For example, the stabilization of this compound by a zirconia support allowed for the nondestructive regeneration of the catalyst after its use in glycerol dehydration. hokudai.ac.jpnih.gov

The following table presents thermal stability data for this compound on various supports.

| Catalyst | Support Material | Decomposition Temperature (°C) of Keggin Unit | Analytical Method |

| Bulk HSiW | None | ~540 | DTA |

| STA-Ben | Bentonite Clay | >750 (for catalyst structure) | TGA |

| HSiW-UiO-66 | UiO-66 (MOF) | 300-650 | TGA |

| HSiW/ZrO2 | Zirconia | 462-586 (exothermic peak) | DSC |

| HSiW/TiO2 | Titania | 462-586 (exothermic peak) | DSC |

Coke Formation and Its Impact on this compound Catalytic Performance

Catalyst deactivation due to the formation and deposition of carbonaceous species, or coke, is a significant challenge in many catalytic processes, particularly in the processing of biomass-derived feedstocks like glycerol. mdpi.commdpi.com this compound catalysts, despite their high activity, are susceptible to coking, which blocks active sites and leads to a loss of catalytic performance. ref.ac.ukmdpi.com

In the gas-phase dehydration of glycerol to acrolein, coke formation is a primary cause of catalyst deactivation. mdpi.com The rate of coking and the nature of the deposited coke are influenced by factors such as the catalyst's acidity, pore structure, and reaction conditions. ukm.myresearchgate.net Strong Brønsted acid sites can enhance coke formation. ukm.my Catalysts with smaller pore sizes tend to deactivate faster as the pores get blocked by bulky coke precursor molecules. mdpi.comresearchgate.net

Several strategies have been investigated to mitigate coke formation. Co-feeding water (steam) with the reactants has been shown to be an effective coke inhibitor, dramatically reducing the amount of coke deposited on the catalyst surface. ref.ac.uk The support material also plays a crucial role; for instance, an alumina (B75360) support showed less coking compared to silica supports in glycerol dehydration. mdpi.com